molecular formula C10H11NO4 B168325 1-(4-Methoxy-2-nitrophenyl)propan-2-one CAS No. 113352-66-2

1-(4-Methoxy-2-nitrophenyl)propan-2-one

Cat. No.: B168325
CAS No.: 113352-66-2
M. Wt: 209.2 g/mol
InChI Key: WHTPGMMGMTXQEC-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is known for its distinctive structure, which includes a methoxy group and a nitro group attached to a phenyl ring, along with a propanone moiety. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-2-nitrophenyl)propan-2-one can be synthesized through several methods. One common route involves the nitration of 4-methoxyacetophenone to introduce the nitro group, followed by a Friedel-Crafts acylation to attach the propanone moiety . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and aluminum chloride as a catalyst for the acylation step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxy-2-nitrophenyl)propan-2-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-nitrophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxy-2-nitrophenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo diverse chemical reactions and its applications in various research fields highlight its versatility and importance .

Properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)5-8-3-4-9(15-2)6-10(8)11(13)14/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPGMMGMTXQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551667
Record name 1-(4-Methoxy-2-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113352-66-2
Record name 1-(4-Methoxy-2-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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